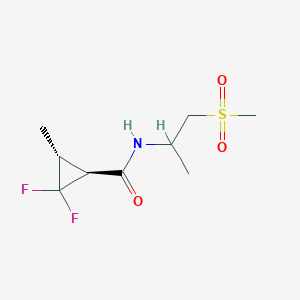![molecular formula C20H20N2O B7355511 (4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7355511.png)
(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone, also known as EPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPM has been found to exhibit promising results in various studies, and its mechanism of action has been extensively investigated. In
Scientific Research Applications
(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone has been found to exhibit potential therapeutic applications in various scientific research studies. This compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to exhibit neuroprotective effects and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of (4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone involves the inhibition of various enzymes and proteins that play a crucial role in various physiological processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been found to inhibit the activity of various kinases, including glycogen synthase kinase-3β (GSK-3β) and protein kinase C (PKC), which play a crucial role in various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to exhibit neuroprotective effects by inhibiting the activity of GSK-3β, which is involved in the pathogenesis of various neurological disorders.
Advantages and Limitations for Lab Experiments
(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone exhibits various advantages and limitations for lab experiments. This compound exhibits high purity and stability, which makes it suitable for various biochemical and physiological experiments. This compound also exhibits low toxicity, which makes it suitable for in vitro and in vivo experiments. However, this compound exhibits low solubility in water, which can limit its use in certain experiments.
Future Directions
There are various future directions for further research on (4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone. This compound can be further investigated for its potential use in drug delivery systems. This compound can also be further investigated for its potential use in treating various neurological disorders. Further research can also be conducted to optimize the synthesis method of this compound to increase the yield and purity of the final product.
Synthesis Methods
The synthesis of (4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 4-ethynylphenylboronic acid with 2-bromoethylpyridine to obtain the intermediate product. This intermediate product is then reacted with (R)-2-pyrrolidin-1-yl-1-phenylethanone in the presence of a palladium catalyst to obtain the final product, this compound. The synthesis method of this compound has been optimized to increase the yield and purity of the final product.
properties
IUPAC Name |
(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-16-8-10-17(11-9-16)20(23)22-15-5-7-19(22)13-12-18-6-3-4-14-21-18/h1,3-4,6,8-11,14,19H,5,7,12-13,15H2/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCHTYLMUMLPFY-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)N2CCCC2CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CC=C(C=C1)C(=O)N2CCC[C@@H]2CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4R)-4-methoxy-1-[5-pyrrolidin-1-ylsulfonyl-3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7355428.png)

![4-[[(3aS,5S,7aR)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]methyl]-5-methylthiophene-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7355447.png)
![4-bromo-1,5-dimethyl-N-[(3R)-oxan-3-yl]pyrazole-3-carboxamide](/img/structure/B7355454.png)
![5-bromo-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355455.png)
![8-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7355463.png)
![2,4-dimethyl-6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355476.png)
![6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7355484.png)


![1-[3-oxo-3-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propyl]pyridin-2-one](/img/structure/B7355504.png)
![3-(4-nitropyrazol-1-yl)-1-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7355507.png)
![1-methyl-6-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]-3,4-dihydroquinolin-2-one](/img/structure/B7355528.png)
![[4-(3,5-dimethylpyrazol-1-yl)phenyl]-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7355532.png)